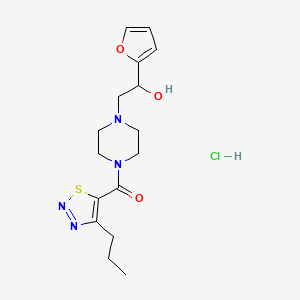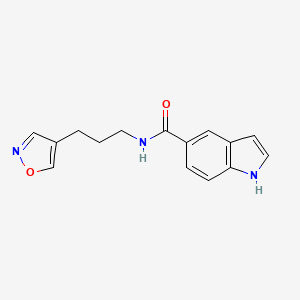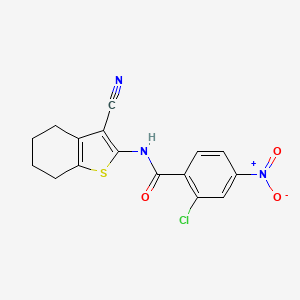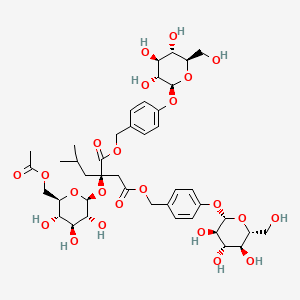
1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone, also known as 5-bromo-3-trifluoromethylpyridine-1-ethanone, is an organic compound with a molecular formula of C7H5BrF3NO. It is a pale yellow solid with a melting point of 121-122 °C and a boiling point of 206-207 °C. It is insoluble in water, but soluble in organic solvents such as methanol and ethanol. The compound is used in a variety of applications, including synthesis of other compounds, drug discovery, and catalytic processes.
Scientific Research Applications
Synthesis Techniques
- Synthesis Process : 1-(6-Bromo-pyridin-3-yl)-ethanone, a related compound, was synthesized using dibromo-pyridine as a starting material through magnesium halide exchange and nucleophilic substitution. The process involved catalysts like CuCl, LiCl, and AlCl3, achieving an 81% yield (Zeng-sun Jin, 2015).
Reactivity and Formation of Derivatives
- Formation of Pyridylcarbene : Bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposes to form a pyridylcarbene intermediate by nitrogen expulsion. This intermediate can stabilize into several derivatives including 1-(6-Bromopyridin-2-yl)ethanone (B. Abarca, R. Ballesteros, F. Blanco, 2006).
- Synthesis of Thiazolo Benzimidazole Derivatives : The compound 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone was synthesized and explored for its biological activities, showing promise as an immunosuppressor and inhibitor of LPS-stimulated NO generation (H. Abdel‐Aziz, N. Hamdy, A. Gamal-Eldeen, I. Fakhr, 2011).
Biological Applications
- Antiangiogenic and Growth Inhibitory Effects : Novel substituted dienone pyridine ethanone curcumin analogues demonstrated tumor growth inhibition and antiangiogenic effects in vivo, showcasing its potential in cancer research (H. Chandru, A. Sharada, C. Ananda Kumar, K. Rangappa, 2008).
- Antimicrobial Activity : 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was synthesized and found to have significant antimicrobial activity (J. Salimon, N. Salih, Hasan Hussien, 2011).
Analytical and Theoretical Studies
- Structural and Vibrational Properties : Quantum mechanical modeling studies on fluoromethylated-pyrrol derivatives, including compounds related to 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone, have been conducted to understand their reactivities, structures, and vibrational properties (P. G. Cataldo, M. V. Castillo, S. Br, An, 2014).
properties
IUPAC Name |
1-[5-bromo-6-(trifluoromethyl)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)5-2-6(9)7(13-3-5)8(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRBNYNQUIOTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylethanesulfonamide](/img/structure/B2773343.png)
![1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2773344.png)
![(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2773346.png)


![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2773350.png)


![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2773357.png)
![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2773359.png)
![(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2773360.png)
![2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773361.png)

